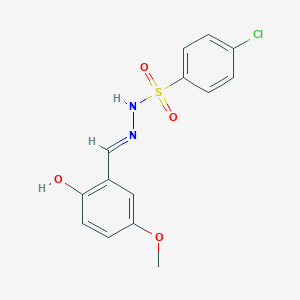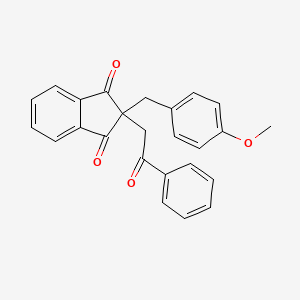
4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of certain kinases and phosphatases, which are involved in cell growth and division. It may also modulate the activity of various transcription factors and cytokines, which play a key role in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide are diverse and complex. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit angiogenesis (the formation of new blood vessels) in tumors. It may also have anti-inflammatory effects, and can modulate the activity of various immune cells. In addition, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide in lab experiments is its potency and specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a valuable tool for studying these processes. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide can be harmful if not handled properly, and caution should be taken when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide. One area of interest is the development of new anti-cancer therapies based on this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases such as neurological disorders and infectious diseases. In addition, there is ongoing research into the mechanism of action of this compound, and how it can be optimized for use in various applications.
Synthesemethoden
The synthesis of 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide can be achieved through a simple reaction between 4-chlorobenzenesulfonylhydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent, and the resulting product is then purified through various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential scientific research applications of 4-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzenesulfonohydrazide are numerous. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties, and can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Other potential applications include the treatment of inflammatory diseases, neurological disorders, and infectious diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-12-4-7-14(18)10(8-12)9-16-17-22(19,20)13-5-2-11(15)3-6-13/h2-9,17-18H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPOIRTJHRVAV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride](/img/structure/B5977659.png)
![2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)

![[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5977673.png)
![5-methyl-7-(4-methylphenyl)-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5977681.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B5977699.png)

![methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B5977717.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine](/img/structure/B5977720.png)
![3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5977722.png)
![2,3-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5977730.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B5977742.png)
![5-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]pyridine-2-carbonitrile](/img/structure/B5977748.png)